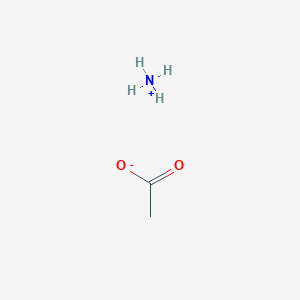

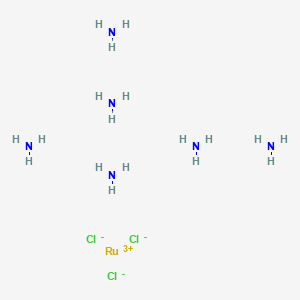

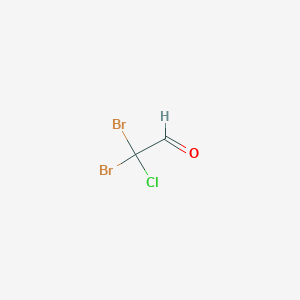

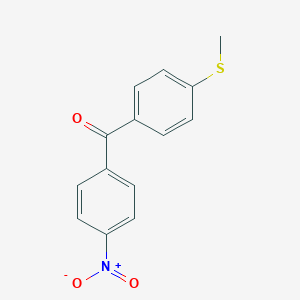

![molecular formula C9H16O6 B156463 (5S,8R,9R,10S)-2,2-Dimethyl-1,3,6-trioxaspiro[4.5]decane-8,9,10-triol CAS No. 66900-93-4](/img/structure/B156463.png)

(5S,8R,9R,10S)-2,2-Dimethyl-1,3,6-trioxaspiro[4.5]decane-8,9,10-triol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(5S,8R,9R,10S)-2,2-Dimethyl-1,3,6-trioxaspiro[4.5]decane-8,9,10-triol, more commonly known as 5,8,9,10-tetramethyl-1,3,6-trioxaspiro[4.5]decane-8,9,10-triol, is a novel spirocyclic compound that has been recently discovered and has shown promising potential for a variety of scientific applications. This compound is of particular interest due to its unique structure, which consists of a spirocyclic system with three oxygen atoms, two methyl groups, and a hydroxy group. The compound is also highly stable, making it an ideal candidate for various experiments and research.

科学的研究の応用

- 1,2:4,5-Di-O-Isopropylidene-Beta-D-Fructopyranose serves as a valuable chiral auxiliary in organic synthesis. It helps control stereochemistry during reactions, especially in Michael and Aldol additions .

- The isopropylidene group protects vicinal hydroxyl groups, making it a versatile building block for creating complex molecules .

- Researchers have explored the synthesis of antibacterial and antifungal monosaccharide esters using this compound .

- By modifying the fructose derivative, novel compounds with potential therapeutic properties can be developed .

- In the presence of an imidazole-based ionic liquid compound and strontium chloride, the chemoselective O-isopropylidenation of d-fructose with acetone occurs .

- The protocol primarily yields the kinetically controlled, less stable cyclic ketal 1,2;4,5-Di-O-Isopropylidene-beta-D-fructopyranose , avoiding isomerization to the thermodynamically more stable cyclic ketal 2,3;4,5-Di-O-Isopropylidene-beta-D-fructopyranose .

Chiral Auxiliaries and Synthesis

Antibacterial and Antifungal Compounds

Chemoselective O-Isopropylidenation

Photocatalysis and Carbohydrate Derivatives

作用機序

Target of Action

It’s worth noting that similar compounds have been found to interact with various enzymes and receptors within the body .

Mode of Action

For instance, it can participate in reactions involving its hydroxyl groups, leading to the formation of new compounds .

Biochemical Pathways

It’s plausible that the compound could influence pathways involving carbohydrate metabolism, given its structural similarity to fructose .

Pharmacokinetics

Similar compounds are known to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

It’s known that similar compounds can have various biological effects, such as antibacterial and antifungal activities .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity can be affected by the pH of its environment, and its stability can be influenced by temperature .

特性

IUPAC Name |

(5S,6S,7R,8R)-2,2-dimethyl-1,3,10-trioxaspiro[4.5]decane-6,7,8-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O6/c1-8(2)14-4-9(15-8)7(12)6(11)5(10)3-13-9/h5-7,10-12H,3-4H2,1-2H3/t5-,6-,7+,9+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCPKAWHTYZABFG-JAKMQLQISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2(O1)C(C(C(CO2)O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@]2(O1)[C@H]([C@@H]([C@@H](CO2)O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5S,8R,9R,10S)-2,2-Dimethyl-1,3,6-trioxaspiro[4.5]decane-8,9,10-triol | |

Q & A

Q1: How does the reactivity of 1,2-O-isopropylidene-beta-D-fructopyranose differ when it exists as the 3-O-acetyl-4,5-anhydro derivative compared to the unmodified structure?

A1: The research demonstrates that converting 1,2-O-isopropylidene-beta-D-fructopyranose into its 3-O-acetyl-4,5-anhydro derivative introduces a reactive epoxide ring. [] This epoxide readily undergoes ring-opening reactions in acidic conditions, such as 80% acetic acid. This reaction is stereospecific, yielding primarily the axial monoacetate 4-O-acetyl-1,2-O-isopropylidene-beta-D-tagatopyranose. [] This highlights how specific structural modifications can dramatically alter the reactivity and reaction pathways of this compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。